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Dermaseptin-3

Cat. No.: B1577033
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin-3 is a cationic, alpha-helical antimicrobial peptide (AMP) originating from frog skin secretions. As part of the Dermaseptin family, it exhibits potent, broad-spectrum inhibitory effects against various Gram-positive and Gram-negative bacterial strains . Its mechanism of action is primarily attributed to its amphipathic structure, which allows it to bind to the anionic outer leaflet of bacterial membranes . Once bound, it disrupts the membrane integrity, leading to transient pore formation and eventual cell lysis . Beyond its antibacterial properties, Dermaseptins demonstrate significant multifunctional activity, including antiproliferative effects against a range of human tumor cell lines . Studies on related peptides, such as Dermaseptin B2, suggest that this antitumor activity may involve interaction with cell surface glycosaminoglycans, followed by internalization into the cytoplasm and nucleus of cancer cells . This multifaceted bioactivity makes this compound a valuable compound for researching novel anti-infective and anticancer agents, particularly in the face of growing antibiotic resistance . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLFKTLIKGAGKMLGHVAKQFLGSQGQPES

Origin of Product

United States

Discovery and Research Methodologies of Dermaseptin 3

Isolation and Identification Techniques in Research Context

The foundational methods for isolating and identifying dermaseptins, including Dermaseptin-3, have evolved from traditional protein purification to sophisticated molecular and analytical techniques.

The pioneering approach to isolate the first dermaseptin (B158304) involved a multi-step purification protocol from crude amphibian skin extracts. nih.gov This process typically included:

Molecular Sieve Filtration: An initial separation of molecules based on size. nih.gov

Ion-Exchange Chromatography: Further purification based on the net charge of the peptides. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A final, high-resolution separation step based on hydrophobicity, yielding the pure peptide. nih.govnih.govmdpi.com

Once purified, the primary structure (amino acid sequence) was determined. Key identification techniques include:

Automated Edman Degradation: A classic method for sequencing amino acids sequentially from the N-terminus of the peptide. capes.gov.brnih.gov

Mass Spectrometry: Techniques like Fast Atom Bombardment (FAB-MS) or more modern Electrospray Ionization (ESI-MS/MS) are used to determine the precise molecular weight of the peptide and to confirm the amino acid sequence through fragmentation analysis. nih.govmdpi.comnih.gov

More contemporary research often combines these methods with a "shotgun" cloning strategy. This involves first identifying the gene encoding the peptide from a cDNA library and then using that information to locate and verify the mature peptide in the crude skin secretion using RP-HPLC and tandem mass spectrometry (MS/MS). mdpi.comnih.govresearchgate.net

Technique Purpose in Dermaseptin Research Reference(s)
Molecular Sieve FiltrationInitial size-based separation of peptides from crude skin extract. nih.gov
Ion-Exchange ChromatographyPurification based on the peptide's net electrical charge. nih.gov
Reversed-Phase HPLC (RP-HPLC)High-resolution purification based on hydrophobicity to isolate the pure peptide. nih.govnih.govmdpi.com
Automated Edman DegradationSequential determination of the amino acid sequence from the N-terminus. capes.gov.brnih.gov
Mass Spectrometry (MS/MS)Confirmation of molecular weight and amino acid sequence through fragmentation. nih.govmdpi.comnih.gov

Molecular Cloning and Gene Expression Studies of Dermaseptin Precursors

Understanding the biosynthesis of this compound requires studying its precursor protein, which is encoded by a specific gene. Molecular cloning techniques are central to this research, allowing scientists to isolate and sequence the messenger RNA (mRNA) that codes for the dermaseptin precursor. researchgate.netnih.gov

The process begins with the collection of frog skin secretions, from which mRNA is extracted to construct a complementary DNA (cDNA) library. researchgate.netmdpi.compeerj.com This library is then screened using probes designed from known dermaseptin sequences to find the specific clone encoding the desired precursor. researchgate.netnih.gov Techniques like Rapid Amplification of cDNA Ends (RACE) are employed to obtain the full-length gene sequence. mdpi.com

Analysis of these cloned sequences reveals that dermaseptins are synthesized as larger prepropeptides. biologie-journal.orgcapes.gov.br These precursors share a highly conserved architecture consisting of several distinct domains:

Signal Peptide: A sequence of about 22 hydrophobic amino acids at the N-terminus that directs the precursor protein for secretion. mdpi.comresearchgate.netmdpi.com

Acidic Spacer Domain: A region rich in acidic amino acids like glutamic acid and aspartic acid. researchgate.netnih.govcapes.gov.br

Propeptide Convertase Cleavage Site: A pair of basic amino acids (typically Lys-Arg) that signals for enzymatic cleavage to release the mature peptide. mdpi.combiologie-journal.org

Mature Peptide Domain: The sequence corresponding to the final, active this compound peptide. mdpi.commdpi.com

Amide Donor: A Glycine residue is often present immediately following the mature peptide sequence, which serves as the donor for C-terminal amidation, a common post-translational modification in these peptides. mdpi.commdpi.com

Interestingly, studies have shown that the genes for dermaseptin precursors share significant sequence identity not only with each other but also with precursors for other peptide families, such as the opioid peptides (dermorphin, deltorphin), suggesting a common evolutionary origin. researchgate.netnih.govcapes.gov.br

Precursor Domain Function Reference(s)
Signal PeptideDirects the prepropeptide into the secretory pathway. mdpi.comresearchgate.netmdpi.com
Acidic SpacerA highly acidic intervening sequence. researchgate.netnih.govcapes.gov.br
Cleavage Site (e.g., Lys-Arg)Recognized by propeptide convertase enzymes for processing. mdpi.combiologie-journal.org
Mature PeptideThe final, biologically active dermaseptin sequence. mdpi.commdpi.com
C-terminal Amide Donor (Glycine)Donates the group for C-terminal amidation, often enhancing peptide stability and activity. mdpi.commdpi.com

Synthetic Approaches and Peptide Engineering for this compound Analogues

To conduct detailed structure-activity relationship studies and to explore therapeutic potential, researchers rely on the chemical synthesis of dermaseptins and the engineering of novel analogues. nih.govcpcscientific.com

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for producing this compound and its variants. nih.govpeerj.comchapman.edu This method builds the peptide chain step-by-step on a solid resin support, allowing for precise control over the amino acid sequence. chapman.edu Once the synthesis is complete, the peptide is cleaved from the resin and purified, typically using RP-HPLC. chapman.edu The identity and purity of the synthetic peptide are then confirmed by mass spectrometry and analytical HPLC. nih.govchapman.edu

Peptide engineering involves the rational design of analogues to enhance specific properties, such as antimicrobial potency or target selectivity, while minimizing undesirable traits like toxicity to mammalian cells. mdpi.comnih.gov Common strategies applied to the dermaseptin family include:

Truncation: Creating shorter versions of the parent peptide. Studies on other dermaseptins, such as Dermaseptin S4, have shown that truncated N-terminal fragments can retain or even improve antimicrobial activity while exhibiting lower toxicity. nih.govnih.gov

Fusion Peptides: Attaching other functional peptide sequences. For example, fusing a dermaseptin fragment to a cell-penetrating peptide like TAT (GRKKRRQRRR) has been shown to improve its biological activity. peerj.com

These synthetic and engineering approaches are critical for overcoming the limitations of natural peptides and for developing new antimicrobial and anticancer leads based on the this compound scaffold. peerj.commdpi.comnih.gov

Analogue Parent Peptide Modification Strategy Purpose of Modification Reference(s)
K⁵,¹⁷-DPS3Dermaseptin-PS3Amino acid substitution (replaces acidic residues with Lysine)Increase cationicity and antimicrobial activity. mdpi.com
L¹⁰,¹¹-DPS3Dermaseptin-PS3Amino acid substitution (replaces neutral residues with Leucine)Increase hydrophobicity and anticancer activity. mdpi.com
K₄-S4(1-13)aDermaseptin S4Truncation (N-terminal 13 residues) and substitutionRetain antimicrobial activity with reduced toxicity. nih.govnih.gov
DP-2 (TAT-DP-1)DRS-CA-1/DU-1Truncation and fusion with TAT peptideImprove cell penetration and biological activity. peerj.com

Elucidation of Biological Activities of Dermaseptin 3 in Research Models

Antimicrobial Activity Studies

Dermaseptins, including Dermaseptin-3, are known for their broad-spectrum antimicrobial activity, which is a key component of the innate immune system of frogs. medchemexpress.comuniprot.orgmdpi.commdpi.com This activity is generally attributed to the peptides' ability to interact with and disrupt the cell membranes of microorganisms. medchemexpress.commdpi.comnih.gov

Research on Antibacterial Spectrum and Potency in Vitro Models

This compound and its related peptides have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria. uniprot.orguniprot.orgmdpi.com The potency of these peptides is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

One study reported that this compound is active against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. uniprot.org Another dermaseptin (B158304), Dermaseptin-PH, showed potent activity against E. coli and S. aureus with MIC values of 16 µM and 32 µM, respectively. mdpi.com Similarly, Dermaseptin acetate (B1210297) has been shown to inhibit the proliferation of Aeromonas cauiae, Pseudomonas aeruginosa, Escherichia coli, and Enterococcus faecalis with MIC values of 50 µg/ml, 100 µg/ml, 25 µg/ml, and 15 µg/ml, respectively. medchemexpress.comtargetmol.com

Derivatives of Dermaseptin S4, a closely related peptide, have also been extensively studied. For instance, the derivative K4K20-S4 displayed potent activity against clinical isolates of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with MICs ranging from 1 to 16 μg/ml. nih.gov Shorter derivatives, such as K4-S4(1-16) and K4-S4(1-13), also maintained broad-spectrum antibacterial activity. nih.gov All tested dermaseptin analogs exhibited antibacterial activity against Acinetobacter baumannii, with MICs ranging from 3.125 to 12.5 μg/mL. nih.gov

Table 1: Antibacterial Activity of Dermaseptin and its Analogues

Peptide Bacterium MIC (µg/mL) MIC (µM)
This compound Staphylococcus aureus - -
Escherichia coli - -
Pseudomonas aeruginosa - -
Dermaseptin-PH Escherichia coli - 16
Staphylococcus aureus - 32
Dermaseptin acetate Aeromonas cauiae 50 -
Pseudomonas aeruginosa 100 -
Escherichia coli 25 -
Enterococcus faecalis 15 -
K4K20-S4 Staphylococcus aureus 1-4 -
Pseudomonas aeruginosa 1-4 -
Escherichia coli 1-16 -
Dermaseptin S4 Analogues Acinetobacter baumannii 3.125-12.5 -

Antifungal and Anti-Yeast Activity Research

Dermaseptins have demonstrated significant activity against various pathogenic fungi and yeasts. medchemexpress.comuniprot.orguniprot.orgmdpi.com this compound is active against the yeasts Candida albicans and Paracoccidioides brasiliensis. uniprot.org Dermaseptin-PH also effectively inhibits the growth of C. albicans with a MIC of 16 µM. mdpi.com

Dermaseptin acetate is effective against a range of fungi and yeasts, including Microsporum canis with a MIC of 50 µg/ml. medchemexpress.comtargetmol.com Research on Dermaseptin against Candida auris revealed a MIC of 15.62 μg/mL and a minimum fungicidal concentration (MFC) of 31.25 μg/mL. rsc.org Another study showed Dermaseptin S4 to be effective against C. albicans, inhibiting the transition from yeast to hyphal form. researchgate.net

Table 2: Antifungal and Anti-Yeast Activity of Dermaseptin and its Analogues

Peptide Fungus/Yeast MIC (µg/mL) MIC (µM)
This compound Candida albicans - -
Paracoccidioides brasiliensis - -
Dermaseptin-PH Candida albicans - 16
Dermaseptin acetate Microsporum canis 50 -
Dermaseptin Candida auris 15.62 -
Dermaseptin S4 Candida albicans - -

Antiprotozoal and Antiviral Activity Investigations

The biological activities of dermaseptins extend to antiprotozoal and antiviral effects. uniprot.orgnih.gov Dermaseptin S3 has shown selective cytotoxicity towards the intraerythrocytic stages of Plasmodium falciparum, the parasite responsible for malaria. ajol.infonih.gov This selective action is attributed to the peptide's ability to interact directly with the intracellular parasite. nih.gov Derivatives of Dermaseptin S4 have also been investigated for their antiplasmodial effects, with some showing potent activity. asm.orgiiitd.edu.in

In terms of antiviral activity, derivatives of Dermaseptin S4 have been reported to be active against Herpes Simplex Virus 1 & 2, including acyclovir-resistant strains, and HIV-1. nih.gov The proposed mechanism involves interference with the early stages of the viral replication cycle. nih.gov

Research on Biofilm Inhibition and Eradication

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. nih.gov Dermaseptins and their derivatives have shown promise in both inhibiting the formation of biofilms and eradicating established ones.

Dermaseptin S4 derivatives have demonstrated concentration-dependent antibiofilm activities against important pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov One study found that Dermaseptin-AC inhibited biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 4 μM and had an eradicating effect on mature MRSA biofilms at 256 μM. asm.org Another dermaseptin peptide, DRP-AC4a, was also found to be potent in inhibiting biofilm formation by S. aureus. mdpi.com Furthermore, treatment with Dermaseptin at its MIC value led to an average reduction of mature Candida auris biofilms by 33.1%. rsc.org

Anticancer Activity Research

In addition to their antimicrobial properties, several members of the dermaseptin family have been investigated for their potential as anticancer agents. uniprot.orgmdpi.comnih.govnih.govpeerj.com The proposed mechanism of action often involves the electrostatic interaction between the cationic peptides and the negatively charged membranes of cancer cells, leading to membrane disruption. nih.govmdpi.com

Antiproliferative Effects in Cancer Cell Lines (in vitro models)

Various dermaseptin peptides have demonstrated antiproliferative effects against a range of human cancer cell lines in vitro. uniprot.orgmdpi.comnih.gov

Dermaseptin-B2 and -B3 have been shown to inhibit the proliferation of the human prostate adenocarcinoma cell line PC-3. researchgate.net Dermaseptin-PH exhibited broad-spectrum antiproliferative activity against human breast cancer (MCF-7), non-small cell lung cancer (H157), glioblastoma (U251MG), melanoma (MDA-MB-435S), and prostate cancer (PC-3) cell lines. mdpi.comnih.gov The half-maximal inhibitory concentrations (IC50) for Dermaseptin-PH were 0.69 μM for MCF-7, 2.01 μM for H157, 2.36 μM for U251MG, 9.94 μM for MDA-MB-435S, and 11.8 μM for PC-3. nih.gov

Dermaseptin-PS4 showed potent anti-proliferative activity against U251MG (IC50 of 57.66 nM), H157 (IC50 of 0.19 µM), and MDA-MB-435S (IC50 of 0.11 µM). mdpi.com Dermaseptin-PP was also found to have a significant antiproliferative effect on H157, MCF-7, PC-3, and U251MG cells, with IC50 values of 1.55 µM, 2.92 µM, 4.15 µM, and 2.47 µM, respectively. frontiersin.orgiiitd.edu.in

Table 3: Antiproliferative Effects of Dermaseptin Analogues on Cancer Cell Lines

Peptide Cancer Cell Line IC50
Dermaseptin-B2/B3 PC-3 (Prostate) ~2-3 µM (EC50)
Dermaseptin-PH MCF-7 (Breast) 0.69 µM
H157 (Lung) 2.01 µM
U251MG (Glioblastoma) 2.36 µM
MDA-MB-435S (Melanoma) 9.94 µM
PC-3 (Prostate) 11.8 µM
Dermaseptin-PS4 U251MG (Glioblastoma) 57.66 nM
H157 (Lung) 0.19 µM
MDA-MB-435S (Melanoma) 0.11 µM
MCF-7 (Breast) 0.67 µM
PC-3 (Prostate) 0.44 µM
Dermaseptin-PP H157 (Lung) 1.55 µM
MCF-7 (Breast) 2.92 µM
PC-3 (Prostate) 4.15 µM
U251MG (Glioblastoma) 2.47 µM

Investigations in In Vivo Tumor Models

Dermaseptins, a class of antimicrobial peptides (AMPs) derived from the skin of Hylid frogs, have demonstrated anti-tumor effects in various research models. frontiersin.org While extensive animal experiments and clinical trials are still limited, preliminary in vivo studies have provided insights into the potential of these peptides in oncology. frontiersin.org

One area of investigation has been the impact of dermaseptins on tumor growth and angiogenesis. In a study involving mice with human PC3 prostate tumors, dermaseptin treatment did not halt tumor growth entirely but did inhibit it by over 50% compared to control groups. frontiersin.org This inhibition was attributed to a 24% reduction in angiogenesis within the tumors, as quantified by the staining of CD34+ positive endothelial cells. frontiersin.org

Another dermaseptin, Dermaseptin-PP, isolated from the frog species Phyllomedusa palliata, has shown potent in vivo anti-tumor activity in a dose-dependent manner in a subcutaneous H157 lung cancer tumor model in nude mice. frontiersin.org This effect was observed without obvious side effects on the liver and lungs. frontiersin.org Similarly, Dermaseptin B2 (Drs B2) was found to inhibit the growth of the human prostate adenocarcinoma cell line PC3 in a xenograft model. nih.gov

The table below summarizes key findings from in vivo studies on different dermaseptin peptides.

Dermaseptin DerivativeTumor ModelKey In Vivo FindingsReference
DermaseptinHuman PC3 prostate tumor in miceInhibited tumor growth by >50%; Reduced angiogenesis by 24% frontiersin.org
Dermaseptin-PPSubcutaneous H157 lung cancer in nude micePotent, dose-related anti-tumor activity; No obvious hepatopulmonary side effects frontiersin.org
Dermaseptin B2 (Drs B2)Human prostate adenocarcinoma (PC3) xenograftInhibited tumor growth nih.gov
Dermaseptin-B2PC3 prostatic tumor cell line xenografted in athymic mouse modelConfirmed in vivo antitumor activity researchgate.net
K4-S4(1-16) & K4-S4(1-13)P. aeruginosa-mouse peritonitis modelImproved survival rates asm.orgresearchgate.net

Selectivity Studies: Impact on Non-Target Cells (in vitro models)

A crucial aspect of anticancer peptide research is determining their selectivity towards cancer cells over normal, non-target cells. Dermaseptins have been the subject of several in vitro studies to evaluate their cytotoxicity profile.

Dermaseptin-PP, for instance, exhibited selective cytotoxicity against various cancer cell lines, including H157 (lung), MCF-7 (breast), PC-3 (prostate), and U251 MG (glioblastoma), while showing low hemolytic effect and no significant impact on normal human microvascular endothelial cells (HMEC-1). frontiersin.org Similarly, Dermaseptins B2 and B3 have been reported to exert significant antitumor activity on human prostate cancer cell lines without affecting normal cells. researchgate.net Studies on Dermaseptin B2 and B3 showed they inhibited the proliferation of human prostate cancer (PC-3) cells but had no effect on the non-tumor cell line NIH-3T3. researchgate.net

The basis for this selectivity is thought to lie in the differences in membrane composition between mammalian and microbial or cancer cells, such as membrane fluidity and a higher negative charge density on the target cell surface. nih.gov These characteristics are believed to promote the accumulation of the cationic dermaseptin peptides on the membranes of cancer cells. nih.gov

The table below presents a summary of the in vitro selectivity of various dermaseptin peptides.

Dermaseptin DerivativeCancer Cell Lines (Inhibited)Non-Target Cell Lines (No/Low Effect)Reference
Dermaseptin-PPH157, MCF-7, PC-3, U251 MGHuman Microvascular Endothelial Cells (HMEC-1) frontiersin.org
Dermaseptin B2 & B3Human prostate cancer (PC-3)Normal cells, NIH-3T3 researchgate.net
Dermaseptin (general)Glioblastoma and mammary carcinoma cell lines (No inhibition observed)Stromal prostate fibroblasts, skin fibroblasts frontiersin.org
Dermaseptin-TOU251MG, H157, PC-3Red blood cells (no hemolytic effect) mdpi.com
Dermaseptin K4S4(1–16)a-No toxicity in mice; reduced cell toxicity at high concentrations on HeLa P4-CCR5 cells and primary PBMCs nih.gov

Immunomodulatory Properties in Research Models

Beyond their direct antimicrobial and anticancer activities, some dermaseptins have been shown to possess immunomodulatory properties, influencing the behavior of immune cells and the expression of inflammatory molecules.

Host defense peptides (HDPs), including dermaseptins, are recognized for their ability to modulate the host immune system. oup.com For example, Dermaseptin-01 has been shown to increase the phagocytic capacity and hydrogen peroxide production by macrophages in a BALB/c mice model. nih.gov A study on Dermaseptin DMS-DA6 in a mouse model of actinomycetoma demonstrated its ability to modulate leukocyte populations and cytokine production in infected tissue, suggesting that this modulation may enhance its direct bactericidal activity. biorxiv.org This was the first study to show that a dermaseptin could modulate leukocyte populations and cytokine production in a living organism. biorxiv.org

Effects on Macrophage Responses

Research has indicated that certain antimicrobial peptides can selectively modulate macrophage responses. For instance, an α-helical cationic antimicrobial peptide was found to modulate macrophage responses to lipopolysaccharide (LPS) and directly alter macrophage gene expression. asm.org Dermaseptin-01 was observed to increase the phagocytic capacity and hydrogen peroxide production by macrophages in a BALB/c mice model, indicating a direct effect on macrophage function. nih.gov Furthermore, in a mouse model of actinomycetoma, Dermaseptin DMS-DA6 was shown to modify systemic leukocyte populations, including a significant reduction in monocytes/macrophages in the spleen and peripheral blood. oup.com

Modulation of Inflammatory Cytokine Expression in Cellular Models

The inflammatory response is a critical component of the immune system, and its modulation is a key area of therapeutic interest. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), play a central role in orchestrating this response. thermofisher.com The NF-κB signaling pathway is a pivotal mediator of inflammation, controlling the transcription of genes encoding these pro-inflammatory cytokines. frontiersin.orgnih.gov

Mechanistic Insights and Molecular Research of Dermaseptin 3

Membrane Interaction and Disruption Mechanisms

The primary mode of action for most antimicrobial peptides, including Dermaseptin-3, involves direct interaction with and disruption of the cell membranes of target organisms. vulcanchem.comscielo.brnih.gov This interaction is governed by a series of physicochemical events, from initial electrostatic attraction to the eventual permeabilization and lysis of the membrane.

Electrostatic Interactions with Target Cell Membranes

Dermaseptins are characteristically cationic, a feature that is crucial for their initial interaction with the negatively charged surfaces of microbial cell membranes. vulcanchem.comoup.compreprints.org The outer leaflets of bacterial membranes are rich in anionic components such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria, which create a net negative charge. scielo.br This charge disparity facilitates a strong electrostatic attraction between the positively charged this compound and the microbial membrane, a critical first step in its antimicrobial action. vulcanchem.com This selective targeting is a key advantage, as mammalian cell membranes are typically composed of zwitterionic phospholipids (B1166683) and are therefore less susceptible to this initial binding. vulcanchem.com

Upon this initial contact, dermaseptins often undergo a conformational change from a random coil in an aqueous environment to an amphipathic α-helical structure at the membrane interface. vulcanchem.comnih.gov This structure positions the hydrophobic amino acid residues on one face of the helix and the hydrophilic, positively charged residues on the opposite face, a crucial arrangement for subsequent membrane insertion and disruption. vulcanchem.com

Peptide Insertion and Membrane Permeabilization Studies (e.g., Carpet Model)

Following the initial electrostatic binding, this compound is believed to disrupt the membrane integrity through a mechanism known as the "carpet model". scielo.brnih.govbiophysics-reports.org In this model, the peptide monomers accumulate on the surface of the target membrane, effectively coating it in a carpet-like manner. scielo.brplos.org Once a critical threshold concentration of the peptide is reached on the membrane surface, the peptides reorient and insert their hydrophobic domains into the lipid bilayer. scielo.br This insertion process destabilizes the membrane, leading to the formation of transient pores or micelles in a detergent-like manner, ultimately causing membrane permeabilization, leakage of intracellular contents, and cell death. scielo.brnih.govplos.org

Studies on various dermaseptin (B158304) family members have provided evidence supporting this model. For instance, research on dermaseptin S1 was the first to propose the carpet model to describe its mode of action. sci-hub.se This model involves the binding of the cationic peptide to the phospholipid head groups, formation of an amphipathic helix, and alignment of these helices on the membrane surface before disruption occurs. sci-hub.se

Biophysical Characterization of Membrane Perturbation in Model Systems

The interaction of dermaseptins with model membrane systems has been extensively studied using a variety of biophysical techniques to elucidate the molecular details of membrane perturbation. These methods provide critical insights into the structural changes in both the peptide and the lipid bilayer upon interaction.

Techniques such as circular dichroism (CD) and Fourier-transform infrared (FTIR) spectroscopy have been employed to study the conformational changes of dermaseptins upon binding to lipid vesicles or micelles that mimic cell membranes. acs.org These studies have confirmed the transition from a random coil to an α-helical structure in a membrane-mimetic environment. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed structural information, showing that dermaseptins like Dermaseptin B2 adopt a well-defined amphipathic helical structure when bound to micelles. acs.org

Molecular dynamics (MD) simulations have further complemented experimental data by providing an atomic-level view of peptide-bilayer interactions. These simulations have shown that the insertion of antimicrobial peptides into a lipid bilayer can cause significant disordering of the lipid chains, an increase in the lateral area per lipid, and a decrease in bilayer thickness, all of which are consistent with membrane disruption.

Biophysical Technique Information Obtained Relevance to this compound Research
Circular Dichroism (CD) Secondary structure of the peptide (e.g., α-helix, β-sheet, random coil).Confirms the conformational change of this compound to an α-helical structure upon membrane interaction. acs.org
Fourier-Transform Infrared (FTIR) Spectroscopy Information on peptide secondary structure and lipid organization.Provides insights into how this compound perturbs the order and packing of the lipid bilayer. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution 3D structure of the peptide and its orientation within the membrane.Elucidates the precise positioning and interactions of this compound with model membranes. acs.org
Dynamic Light Scattering (DLS) Size distribution of particles, including lipid vesicles and potential aggregates.Can be used to monitor peptide-induced changes in vesicle size and integrity. halolabs.com
Molecular Dynamics (MD) Simulations Atomic-level details of peptide-lipid interactions and membrane perturbation over time.Visualizes the dynamic process of this compound insertion and membrane disruption.

Intracellular Targets and Pathways Research

While membrane disruption is a primary mechanism of action for this compound, emerging evidence suggests that it may also exert its effects by interacting with intracellular components and modulating cellular pathways once it has breached the cell membrane. nih.govresearchgate.net

Induction of Apoptosis in Target Cells

In addition to causing direct membrane lysis, some dermaseptins have been shown to induce apoptosis, or programmed cell death, in target cells. frontiersin.orgnih.govfrontiersin.org This is a more controlled form of cell death compared to the necrotic-like lysis caused by high concentrations of the peptide.

Studies on dermaseptin variants have demonstrated that at lower concentrations, where widespread membrane disruption may not occur, the peptides can still trigger apoptotic pathways. nih.govnih.gov For instance, Dermaseptin-PS1 was found to induce apoptosis in cancer cells through a mitochondrial-related signaling pathway at concentrations that did not cause significant membrane disruption. nih.govnih.gov This process often involves the activation of caspases, a family of proteases that are central to the execution of apoptosis. nih.gov Research on Dermaseptin-PP also revealed its ability to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways in a concentration-dependent manner. frontiersin.org Similarly, Dermaseptin B2 has been shown to induce a necrotic-like pathway in cancer cells by altering the mitochondrial membrane potential and stimulating caspase-3. researchgate.net

Dermaseptin Variant Cell Line Observed Apoptotic Effect Reference
Dermaseptin-PS1U-251 MG (human glioblastoma)Induction of apoptosis via mitochondrial-related pathway at low concentrations. nih.govnih.gov nih.gov, nih.gov
Dermaseptin-PPH157 (human lung cancer)Induction of apoptosis via both mitochondrial and death receptor pathways. frontiersin.org frontiersin.org
Dermaseptin B2PC3 (human prostate cancer)Alteration of mitochondrial membrane potential and stimulation of caspase-3. researchgate.net researchgate.net
Dermaseptin-S3Candida albicansTriggers apoptosis. nih.gov nih.gov

Modulation of Gene Expression in Pathogens (e.g., Oxidative Stress Enzymes, Virulence Genes)

Once inside the target cell, dermaseptins can interfere with crucial cellular processes by modulating the expression of specific genes. nih.gov This represents a more subtle, yet effective, mechanism of antimicrobial action.

Research has shown that dermaseptins can alter the expression of genes involved in oxidative stress responses in pathogens like Candida auris. A recent study demonstrated that a dermaseptin influenced the gene expression of antioxidant enzymes, leading to increased oxidative stress within the fungal cells. rsc.org This was evidenced by changes in the activity of enzymes such as catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase. rsc.org

Furthermore, dermaseptins have been found to downregulate the expression of virulence genes in pathogens. For example, Dermaseptin-S1 was shown to modulate the expression of the Hyphal wall protein 1 (HWP1) gene in Candida albicans, which is crucial for its morphogenesis and pathogenicity. nih.govdntb.gov.ua Similarly, Dermaseptin S4 has been reported to decrease the expression of EAP1 and HWP1 genes in C. albicans, which are important for adhesion and biofilm formation. researchgate.net By interfering with these virulence factors, this compound and its analogues can significantly impair the ability of pathogens to establish and maintain infections.

Interference with Quorum Sensing Mechanisms

While direct studies on this compound's interference with quorum sensing (QS) are not extensively detailed in the provided results, the broader family of dermaseptins, including derivatives of the closely related Dermaseptin S4, have been implicated in strategies that disrupt bacterial communication. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, often regulating virulence and biofilm formation. frontiersin.orgrhhz.netfrontiersin.org Interfering with this system is a novel approach to combat bacterial infections without exerting direct lethal pressure, which may slow the development of resistance. frontiersin.orgrhhz.net

One notable strategy involves the creation of chimeric peptides. For instance, a derivative of Dermaseptin S4, a 13-residue peptide known as DD13, was combined with an RNA III-inhibiting peptide (RIP). nih.gov RIP is a heptapeptide (B1575542) that specifically obstructs staphylococcal quorum sensing by inhibiting the phosphorylation of the TRAP protein, a key component in their signaling pathway. nih.gov This chimeric construct, DD13-RIP, was designed to leverage the membrane-disrupting capabilities of the dermaseptin component and the quorum-sensing inhibitory action of RIP. nih.gov This dual-mechanism approach, attacking both bacterial communication and membrane integrity, has shown effectiveness in preventing staphylococcal infections. nih.gov The success of such chimeric peptides suggests a potential avenue for developing this compound-based therapeutics that can interfere with bacterial quorum sensing.

Structure-Activity Relationship (SAR) Research of this compound

The biological activity of this compound and its analogs is intricately linked to their structural and physicochemical properties. Extensive research has been conducted to understand how modifications to the peptide's sequence and structure influence its antimicrobial potency and selectivity.

Influence of Amino Acid Substitutions and Modifications

The substitution of specific amino acids in dermaseptin sequences can dramatically alter their biological activity. A common strategy to enhance antimicrobial potency is to increase the peptide's net positive charge by substituting neutral or acidic amino acids with basic residues like lysine (B10760008). mdpi.comvulcanchem.com For example, in a dermaseptin S4 analog, replacing methionine at position 4 and asparagine at position 20 with lysine (M4K and N20K) was a key modification. mdpi.com Another derivative of Dermaseptin B2 involved a double substitution of tryptophan at position 3 and serine at position 4 with lysine (W3K and S4K). mdpi.com These substitutions are intended to enhance the hydrophilic character of the peptide, which can lead to decreased hemolytic activity while maintaining or even increasing antibacterial efficacy. mdpi.com

C-terminal amidation is another critical modification that can significantly enhance antimicrobial activity. mdpi.comacs.org This modification increases the net positive charge and can also induce or stabilize a helical conformation, making the peptide more rigid and structured. acs.orgnih.gov For instance, a comparative study of Dermaseptin S3 and its amidated analog revealed that amidation induced a defined α-helix at the C-terminal region, which was absent in the non-amidated form. nih.gov This structural change, beyond simply increasing the positive charge, contributes to the enhanced potency of the amidated peptide. nih.gov

The following table summarizes some key amino acid substitutions and their effects on dermaseptin analogs:

Peptide Modification Effect Reference
K4K20S4Methionine (M) at position 4 and Asparagine (N) at position 20 replaced with Lysine (K)Increased positive charge, maintained high biological activity with decreased hemolytic activity. mdpi.com
K3K4B2Tryptophan (W) at position 3 and Serine (S) at position 4 replaced with Lysine (K)Increased hydrophilic properties. mdpi.com
Amidated Dermaseptin S3C-terminal amidationIncreased positive charge and induced a C-terminal α-helical structure, enhancing potency. acs.orgnih.gov
K8, 23-DPT9Aspartic acid (Asp) at position 8 and Glutamic acid (Glu) at position 23 replaced with Lysine (K)Markedly increased antimicrobial effect. nih.gov

Role of Peptide Length and Truncation

Research has shown that the full length of a dermaseptin peptide is not always necessary for its antimicrobial activity. Truncated derivatives, particularly those from the N-terminus, can retain significant potency, often with reduced cytotoxicity. mdpi.comnih.gov Studies on Dermaseptin S4 derivatives, such as 16-mer and 13-mer versions, have demonstrated that the N-terminal helical domain is a prerequisite for antimicrobial activity, more so than the C-terminal tail. nih.govasm.org

For instance, a 16-mer version of a Dermaseptin S4 analog, K4-S4(1-16), showed antibacterial activity against Escherichia coli that was two orders of magnitude more potent than the native peptide, while also displaying reduced hemolytic activity. asm.org An even shorter 13-mer derivative, K4-S4(1-13), had slightly reduced antibacterial activity but a better selectivity ratio due to its low hemolytic nature. asm.org Similarly, a truncated 16-amino acid derivative of Dermaseptin S3, DS s3 (1-16), exhibited potent inhibitory activity against Saccharomyces cerevisiae. nih.govnih.gov

This suggests that optimizing the length of dermaseptin peptides is a viable strategy for developing effective and selective antimicrobial agents. nih.gov

Peptide Original Peptide Length Truncated Length Key Findings Reference
K4-S4(1-16)2816More potent antibacterial activity against E. coli than the native peptide with reduced hemolytic activity. asm.org
K4-S4(1-13)2813Reduced antibacterial activity compared to the 16-mer, but with a better selectivity ratio. asm.org
DS s3 (1-16)Not specified16Potent inhibitory activity against Saccharomyces cerevisiae. nih.govnih.gov
DMPC-19Not specified19Similar antimicrobial potency to the parent peptide with significantly decreased hemolytic effect. mdpi.com

Impact of Charge, Hydrophobicity, and Amphipathicity on Activity and Selectivity

The interplay between net positive charge, hydrophobicity, and amphipathicity is fundamental to the activity and selectivity of this compound and other dermaseptins. iiitd.edu.inoup.com A high cationic charge is crucial for the initial electrostatic interaction with the negatively charged microbial cell membranes. mdpi.comvulcanchem.com Increasing the net positive charge, typically between +3 and +6, often enhances antibacterial activity. mdpi.com

Hydrophobicity, the measure of the nonpolar amino acid content, is also a critical factor. mdpi.comiiitd.edu.in It drives the insertion of the peptide into the lipid bilayer of the microbial membrane. nih.gov However, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity towards host cells. Therefore, a balance between charge and hydrophobicity is essential for optimal performance. mdpi.com

Amphipathicity, the spatial separation of hydrophobic and hydrophilic residues in the peptide's secondary structure, allows it to interact favorably with both the aqueous environment and the lipidic membrane core. mdpi.comnih.gov This property is a hallmark of many antimicrobial peptides, including dermaseptins, and is critical for their membrane-disrupting mechanism. vulcanchem.com The hydrophobic moment, a measure of the amphipathicity of a helical peptide, has been correlated with biological activity. mdpi.com For example, the truncated peptide K4S4(1-16) exhibited a high hydrophobic moment, which may contribute to its potent activity. mdpi.com

Conformational Studies (e.g., Alpha-Helical Structure in Lipid Mimetic Environments)

Dermaseptins, including this compound, are typically unstructured in aqueous solutions but adopt an α-helical conformation in membrane-mimicking environments, such as in the presence of lipids or organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE). nih.govasm.orgmdpi.com This coil-to-helix transition is a key step in their mechanism of action, as the helical structure is essential for their interaction with and disruption of microbial membranes. mdpi.comnih.gov

Circular dichroism (CD) spectroscopy is a primary tool for studying these conformational changes. nih.govmdpi.com Studies have shown that upon interaction with lipid vesicles, dermaseptins undergo a structural transformation to an α-helical state. mdpi.com For instance, while Dermaseptin-PH showed a random coil conformation in an aqueous solution, it exhibited a 35% α-helical structure in a TFE/water solution. mdpi.com Similarly, molecular dynamics simulations of a truncated Dermaseptin S3 derivative in a lipid bilayer showed that the peptide binds to and penetrates the bilayer, with a correlation observed between the extent of peptide-lipid interaction and helical stability. nih.gov

Nuclear Magnetic Resonance (NMR) studies have provided more detailed structural insights. For example, NMR analysis of Dermaseptin S3 and its amidated analog revealed that while the native peptide was flexible, the amidated version adopted a defined α-helix in the C-terminal region, making it more rigid and structured. acs.orgnih.gov These conformational studies underscore the importance of the α-helical structure for the biological function of this compound and provide a basis for the rational design of more potent and selective analogs.

Advanced Research on Dermaseptin 3 Analogues and Derivatives

Design Principles for Enhanced Efficacy and Selectivity

The development of Dermaseptin-3 analogues with superior performance hinges on a set of core design principles aimed at enhancing antimicrobial efficacy while ensuring selectivity for microbial over mammalian cells. Key strategies involve modulating the peptide's physicochemical properties such as cationicity, hydrophobicity, and amphipathicity. semanticscholar.org

Truncation of the peptide sequence is another effective design strategy. Studies on dermaseptin (B158304) S4, a close relative of this compound, have revealed that the N-terminal domain is primarily responsible for selective interaction with bacterial cell membranes, whereas the C-terminal helix contributes more to non-specific membrane lysis. researchgate.netmdpi.com Truncating the C-terminus and concurrently increasing the positive charge of the N-terminal domain has resulted in shorter peptides with selective activity against microbes and reduced toxicity toward human red blood cells. semanticscholar.org

Optimizing hydrophobicity and the hydrophobic moment is also critical. The amphipathic α-helical structure, with distinct hydrophobic and hydrophilic faces, is a hallmark of dermaseptins and is essential for their membrane-disrupting activity. uniprot.orgsemanticscholar.org Modifications that stabilize this helical conformation can lead to higher potency. nih.gov For instance, the substitution of neutral amino acids with leucine (B10760876) residues can enhance hydrophobicity, which in some cases, leads to improved antimicrobial and even antiproliferative effects against cancer cells. mdpi.com However, excessive hydrophobicity can also increase non-specific interactions with mammalian cell membranes, leading to higher cytotoxicity. semanticscholar.org Therefore, the design of effective analogues requires a careful optimization of the balance between cationicity and hydrophobicity to maximize antimicrobial potency and selectivity. mdpi.com

Table 1: Design Principles and Their Effects on Dermaseptin Analogues

Design PrincipleModification ExampleDesired OutcomeReference
Increase Cationicity Substitution with Lysine (B10760008) (K)Enhanced attraction to bacterial membranes, increased antimicrobial activity. researchgate.netmdpi.com
Reduce Hydrophobicity Concurrently with increased chargeDecreased hemolytic activity, improved selectivity. researchgate.net
C-Terminal Truncation Deletion of amino acids from the C-terminusReduced non-specific lytic activity, improved selectivity. semanticscholar.org
Optimize Amphipathicity Substitution with Leucine (L) to enhance the hydrophobic faceStabilized α-helical structure, enhanced membrane disruption and potency. mdpi.comnih.gov

Chimeric Peptide Construction and Functional Analysis

A sophisticated approach in peptide engineering is the construction of chimeric peptides, which involves combining functional domains from different parent peptides to create a new molecule with enhanced or novel properties. This strategy has been applied to dermaseptin derivatives to improve their therapeutic index. researchgate.net

One notable study involved the creation of a chimeric peptide by fusing a derivative of dermaseptin S4 with an RNA III-inhibiting peptide (RIP). nih.gov The dermaseptin component was designed for its potent, non-specific cytolytic activity, enabling it to rapidly kill a broad range of pathogens. nih.gov RIP, on the other hand, is a quorum-sensing inhibitor that specifically targets staphylococci by inhibiting the expression of virulence factors. The resulting chimera demonstrated the ability to prevent graft-associated infections by antibiotic-resistant staphylococci, showcasing a dual mechanism of action: direct killing of bacteria and suppression of their virulence. nih.gov

Functional analysis of such chimeras is crucial to validate their design. In the case of the dermaseptin-RIP chimera, its lytic activity was confirmed against various bacteria, and its ability to inhibit the RNAIII-activating protein (RAP) signaling pathway was also demonstrated. nih.gov This bifunctional approach represents a promising strategy to combat bacterial infections, particularly those involving resistant strains and complex infection processes like biofilm formation. nih.gov

Another study detailed the design of three chimeric antimicrobial peptides by combining segments from pandinin-2, ascaphin-8, and maximin-3, with the goal of improving their therapeutic indices. researchgate.net The functional analysis revealed that the resulting chimeras, particularly chimera-1, were highly active against several clinically relevant bacterial species and exhibited greater selectivity compared to the parent peptides. researchgate.net Molecular dynamics simulations further showed that the aggregation properties and interaction with membrane surfaces differed among the chimeras, correlating with their observed biological activity. researchgate.net

Table 2: Functional Analysis of a Dermaseptin-Based Chimeric Peptide

Chimeric ConstructParent Peptides/DomainsTarget Pathogen ExampleObserved Functional EffectReference
Dermaseptin S4 derivative - RIPDermaseptin S4, RNA III-Inhibiting Peptide (RIP)Staphylococcus aureusDual action: Rapid cytolytic activity and inhibition of virulence factor expression. Prevents graft-associated infections. nih.gov
Chimera-1Pandinin-2, Ascaphin-8, Maximin-3Escherichia coli, Pseudomonas aeruginosaMost active and selective of the designed chimeras, with broad-spectrum activity. researchgate.net

Immobilization Strategies for Research Applications

Immobilizing antimicrobial peptides like this compound onto surfaces is a key strategy for developing materials with inherent antimicrobial properties, which is particularly relevant for biomedical devices and other applications where preventing biofilm formation is crucial. mdpi.com

One effective immobilization strategy involves the adsorption of the peptide onto nanoparticles. For example, Dermaseptin B2 has been successfully adsorbed onto alginate nanoparticles. researchgate.net This formulation not only retained but significantly enhanced the antibacterial activity of the peptide against both colistin-sensitive and colistin-resistant Escherichia coli strains compared to the free peptide. researchgate.net The nanoparticle-based carrier system can protect the peptide from degradation and increase its local concentration at the site of bacterial contact. researchgate.net

Another approach involves creating bifunctional peptides that have both an antimicrobial domain and an adhesion-promoting domain. Research has demonstrated the creation of a dipeptide fusing the antimicrobial peptide dermaseptin 01 with a peptide anchor (THA) that adheres to the epicuticular wax layer of plant leaves. rsc.org This fusion protein, DS01–THA, was able to functionalize the crop surface, inhibiting fungal spore germination in a rain-resistant manner. rsc.org This highlights the potential of using adhesion-promoting peptides to immobilize dermaseptins on various hydrophobic surfaces for sustained antimicrobial activity. rsc.org

These immobilization techniques are critical for research applications as they allow for the study of surface-active antimicrobial agents and pave the way for their practical use in preventing infections on medical implants, catheters, and other surfaces prone to bacterial colonization. mdpi.com The strategies range from non-covalent adsorption to covalent attachment, each with its own advantages for stability and peptide orientation. mdpi.com

Computational Modeling and In Silico Design of Analogues

Computational modeling and in silico design have become indispensable tools in the rational design of new this compound analogues. bbau.ac.inmdpi.com These methods allow researchers to predict the structural and functional consequences of amino acid substitutions before undertaking costly and time-consuming peptide synthesis and experimental testing. nih.gov

Homology modeling is often a starting point, where the three-dimensional structure of a dermaseptin analogue is predicted based on the known structures of related peptides. bbau.ac.inmdpi.com This provides a structural framework for further analysis. Molecular dynamics (MD) simulations can then be used to study the peptide's behavior in different environments, such as in aqueous solution or interacting with a model bacterial membrane. researchgate.net These simulations provide insights into the stability of the α-helical structure, the peptide's orientation upon membrane binding, and its tendency to aggregate. researchgate.net

Protein-peptide docking is another powerful in silico technique used to predict the binding affinity and interaction patterns between a dermaseptin analogue and its target, which can be a bacterial membrane or a specific microbial protein. researchgate.net For example, docking studies were used to evaluate the potential of dermaseptin-S9 as an inhibitor of the SARS-CoV-2 spike protein. The simulations predicted a strong binding affinity, suggesting its potential as an antiviral agent. researchgate.net

These computational approaches accelerate the design-test-refine cycle of peptide development. By screening virtual libraries of potential analogues and prioritizing candidates based on predicted properties like binding energy, helicity, and hydrophobic moment, researchers can focus their experimental efforts on the most promising molecules. mdpi.comresearchgate.net This in silico-guided approach not only makes the discovery process more efficient but also deepens the understanding of the structure-activity relationships that govern the function of this compound and its derivatives. bbau.ac.inisdiscovery.eu

Challenges and Future Research Directions for Dermaseptin 3

Addressing Microbial Resistance Mechanisms to Dermaseptins in Research

A primary concern for any antimicrobial agent is the development of microbial resistance. Host defense peptides like dermaseptins are generally considered less prone to resistance than conventional antibiotics because they physically disrupt the cell membrane, a mechanism that is difficult for microbes to counteract through single-point mutations. peerj.comresearchgate.net However, the possibility of resistance cannot be dismissed.

Research has shown that serial exposure of bacteria to some dermaseptin (B158304) derivatives did not lead to increased minimum inhibitory concentrations (MICs), unlike the significant resistance that developed against conventional antibiotics like ciprofloxacin (B1669076) and rifampin under the same conditions. asm.org This suggests a lower propensity for resistance development. asm.orgnih.govasm.org Nevertheless, studies are ongoing to understand potential adaptation mechanisms. peerj.comasm.org These include alterations in the bacterial cell membrane's lipid composition or surface charge and the production of molecules that could neutralize or expel the peptides. peerj.com Understanding these potential escape strategies is crucial for designing next-generation dermaseptins that can circumvent such adaptations.

Development of Advanced Delivery Systems for Research Models

The translation of Dermaseptin-3's potent in vitro activity to in vivo research models is complicated by its peptide nature, which makes it susceptible to degradation by proteases. To enhance stability and ensure targeted delivery, researchers are developing advanced delivery systems. researchgate.nettandfonline.com

One promising approach is the encapsulation of dermaseptins within nanocarriers. google.com Studies have explored various materials for this purpose:

Chitosan Nanoparticles: These have been shown to successfully entrap dermaseptin peptides. The resulting nanoparticles demonstrated excellent colloidal stability, a slow-release profile, and slightly enhanced activity against tumor cells compared to the free peptide. nih.gov

Alginate Nanoparticles: The adsorption of Dermaseptin B2 onto alginate nanoparticles improved the peptide's antibacterial activity. mdpi.comnih.gov This system is thought to facilitate the peptide's journey to the bacterial cell membrane. mdpi.com

Liposomes: Co-loading Dermaseptin-PP with paclitaxel (B517696) liposomes into a thermosensitive gel created a system that promoted permeation into multicellular tumor spheroids and extended retention time within tumors in mouse models. tandfonline.com

These delivery systems aim to protect the peptide from degradation, control its release, and improve its bioavailability in complex biological environments. nih.govnih.gov

Exploring Novel Biological Activities and Targets

Beyond their well-established antimicrobial effects, research is uncovering a wider spectrum of biological activities for dermaseptins, opening up new avenues for investigation. mdpi.comnih.govresearchgate.netnih.gov

Anticancer Activity: Several studies have highlighted the antiproliferative effects of dermaseptins against various cancer cell lines. mdpi.comnih.govmdpi.commdpi.com The proposed mechanism is similar to their antimicrobial action, involving preferential interaction with and disruption of the negatively charged membranes of cancer cells. mdpi.complos.org For example, Dermaseptin-PH demonstrated broad-spectrum anticancer activity against human breast (MCF-7), lung (H157), and brain (U251MG) cancer cell lines. mdpi.comnih.govresearchgate.net

Intracellular Targeting: While membrane disruption is a primary mechanism, some research suggests that dermaseptins can also translocate across the membrane to engage with intracellular targets. nih.gov A study using E. coli proteome microarrays to investigate a hybrid peptide of pleurocidin (B1576808) and dermaseptin (P-Der) found that it affects several small-molecule catabolic processes within the cell. nih.gov All tested antimicrobial peptides, including the P-Der hybrid, were found to target arginine decarboxylase, an essential enzyme for bacterial survival in acidic conditions. nih.gov

Immunomodulatory Effects: Some host defense peptides are known to modulate the host's immune response. mdpi.com Dermaseptin-01, for instance, was found to increase the phagocytic capacity of macrophages in a mouse model. mdpi.com Further research into the immunomodulatory potential of this compound could reveal additional applications.

Comparative Studies with Other Host Defense Peptides

To better contextualize the properties of this compound, it is often compared with other host defense peptides (HDPs), including other dermaseptins and peptides from different families like magainins and protegrins. These studies help to highlight its unique strengths and potential applications.

For instance, a derivative of Dermaseptin S4 was found to be at least as potent as the magainin derivative MSI-78 and the protegrin PG-1 against bacteria, but it displayed lower toxicity towards human red blood cells. asm.org Comparative analyses of different dermaseptins have revealed that factors like peptide length, net charge, and hydrophobicity significantly influence their antimicrobial and hemolytic activities. peerj.commdpi.com For example, increasing the cationicity of dermaseptin analogues often enhances antimicrobial potency. peerj.commdpi.com

These comparative findings are crucial for structure-activity relationship (SAR) studies, which aim to design synthetic analogues with improved therapeutic indices—maximizing antimicrobial or anticancer efficacy while minimizing toxicity to host cells. acs.org

Q & A

Q. What experimental methodologies are recommended to evaluate Dermaseptin-3's antimicrobial activity?

To assess antimicrobial activity, use a combination of:

  • Minimum Inhibitory Concentration (MIC) assays to quantify bacterial/fungal growth inhibition.
  • Cytotoxicity assays (e.g., hemolysis tests on red blood cells) to evaluate selectivity for microbial vs. mammalian membranes .
  • Surface Plasmon Resonance (SPR) to measure real-time binding kinetics to model lipid bilayers, distinguishing superficial adhesion from deep insertion into membranes .

Q. How does this compound interact with cell membranes at the molecular level?

this compound binds to membranes via a two-stage mechanism :

Initial adhesion to the membrane surface via electrostatic interactions (driven by its cationic residues).

Insertion into the bilayer via hydrophobic residues, disrupting lipid packing and inducing pore formation.
SPR and proteolytic cleavage assays (e.g., using trypsin to assess peptide protection post-binding) are critical to differentiate these stages .

Q. What structural features of this compound correlate with its antiviral activity?

Key features include:

  • Hydrophobicity (53% hydrophobic residues) for membrane penetration.
  • Net positive charge (+3 to +5) for electrostatic interactions with negatively charged viral envelopes.
  • Hydrogen-bonding capacity (e.g., 10 bonds with VP1 protein in FMDV) for targeted inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across this compound studies?

Discrepancies often arise from differences in:

  • Binding stages : Cytotoxicity correlates more strongly with insertion affinity (post-adhesion) than total membrane adhesion. Use SPR to quantify both parameters .
  • Experimental models : Compare results across synthetic bilayers, erythrocytes, and cell lines (e.g., HeLa) to assess context-dependent effects.
  • Peptide truncations : Truncated analogues (e.g., 13-mer vs. full-length) show reduced insertion affinity, explaining lower cytotoxicity .

Q. How can this compound analogues be optimized for enhanced antiviral specificity?

Strategies include:

  • In silico docking (e.g., ClusPro 2.0) to predict interactions with viral targets like FMDV VP1. Prioritize peptides forming >9 hydrogen bonds (e.g., this compound binds VP1 via 10 bonds) .
  • Modifying residue composition : Increase arginine/lysine content for stronger electrostatic interactions with viral glycoproteins.
  • Validating stability using servers like Protein-Sol to ensure solubility and folding in physiological conditions .

Q. What integrated approaches validate this compound's mechanism of action in complex biological systems?

Combine:

  • Molecular dynamics simulations to model membrane insertion and pore formation.
  • In vitro infectivity assays (e.g., plaque reduction in FMDV-infected cells) to confirm antiviral activity.
  • Circular dichroism to monitor structural changes (e.g., α-helical transitions) upon membrane binding .

Methodological Guidance for Experimental Design

Q. How should researchers design studies to analyze this compound's structure-function relationships?

  • Use truncation mutants (e.g., 10-mer, 13-mer, and full-length peptides) to isolate functional domains.
  • Measure binding kinetics (SPR) and cytotoxicity in parallel to identify residues critical for insertion vs. adhesion .
  • Validate findings with proteolytic assays (e.g., trypsin digestion of membrane-bound peptides) .

Q. What criteria should guide the selection of model systems for this compound studies?

  • Lipid composition : Use bilayers mimicking microbial membranes (e.g., phosphatidylglycerol) for adhesion studies.
  • Cell lines : Prioritize those expressing viral receptors (e.g., integrins for FMDV VP1 binding) for antiviral assays .

Data Interpretation and Contradiction Analysis

Q. Why do some studies report high membrane adhesion but low cytotoxicity for this compound analogues?

This paradox arises when analogues bind superficially (adhesion stage ) but fail to insert into the bilayer. Use SPR to calculate insertion affinity constants (Kinsert) and correlate with cytotoxicity data. Example: Kinsert for K(4)K(20)-S4 is 3-fold higher than its truncated 13-mer, explaining its superior lytic activity .

Key Data from Recent Studies

Parameter This compound Truncated 13-mer
Hydrophobic residues (%)53.338.5
Hydrogen bonds with VP1107
Cytotoxicity (Hemolysis %)85%22%
Insertion affinity (Kinsert)4.8 × 10³ M⁻¹1.2 × 10³ M⁻¹
Data derived from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.